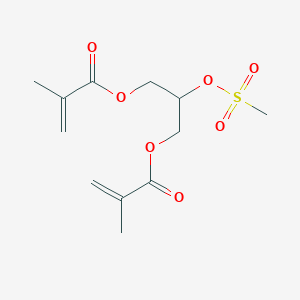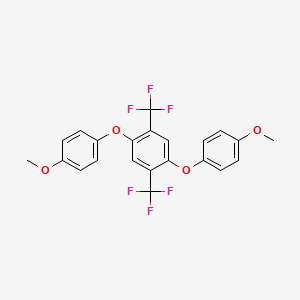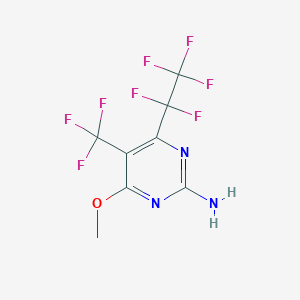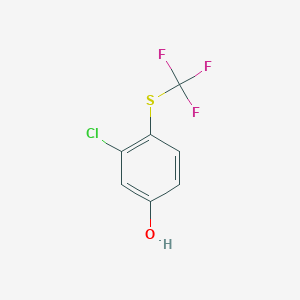
1,3-Bis(methacryloxymethyl)-methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(methacryloxymethyl)-methyl methanesulfonate: is an organic compound that belongs to the class of methacrylate esters It is characterized by the presence of methacryloyl groups attached to a central methanesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate can be synthesized through a multi-step process involving the reaction of methacrylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired ester product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate undergoes various chemical reactions, including:
Polymerization: The methacryloyl groups can participate in free radical polymerization, leading to the formation of cross-linked polymer networks.
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under thermal or UV conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the methanesulfonate group under mild conditions, often in the presence of a base.
Major Products Formed:
Substitution Reactions:
Scientific Research Applications
1,3-Bis(methacryloxymethyl)-methyl methanesulfonate has a wide range of scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of cross-linked polymers with enhanced mechanical properties.
Materials Science: Employed in the development of advanced materials such as hydrogels and nanocomposites.
Biomedical Applications: Investigated for use in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.
Organic Synthesis: Utilized as a building block in the synthesis of complex organic molecules and functional materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate primarily involves the reactivity of its methacryloyl groups and methanesulfonate moiety. The methacryloyl groups can undergo free radical polymerization, leading to the formation of polymer networks. The methanesulfonate group can participate in substitution reactions, allowing for the introduction of various functional groups into the molecule. These reactions are facilitated by the presence of suitable initiators or nucleophiles, respectively.
Comparison with Similar Compounds
1,3-Bis(aminomethyl)cyclohexane: A compound with similar structural features but different functional groups, used as an epoxy resin curing agent.
1,3-Bis(1-isocyanato-1-methylethyl)benzene: Another compound with similar structural features, used in the synthesis of polyurethanes.
Uniqueness: 1,3-Bis(methacryloxymethyl)-methyl methanesulfonate is unique due to its dual functionality, combining methacryloyl groups and a methanesulfonate moiety. This dual functionality allows it to participate in both polymerization and substitution reactions, making it a versatile compound for various applications in polymer chemistry, materials science, and biomedical research.
Properties
IUPAC Name |
[3-(2-methylprop-2-enoyloxy)-2-methylsulfonyloxypropyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7S/c1-8(2)11(13)17-6-10(19-20(5,15)16)7-18-12(14)9(3)4/h10H,1,3,6-7H2,2,4-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXLOALNASRQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)






![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)
![2-[4-(3'-Chlorophenyl)ethylenediamine]acetic acid](/img/structure/B6301953.png)


![1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6301960.png)

